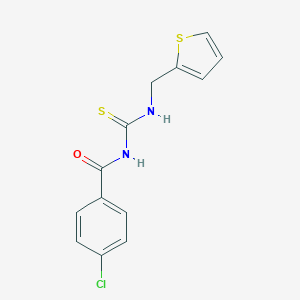![molecular formula C22H28N2O4 B250097 2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)propanoyl]amino}ethyl)propanamide](/img/structure/B250097.png)
2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)propanoyl]amino}ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)propanoyl]amino}ethyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPPEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mécanisme D'action
MPPEP selectively binds to and blocks the activity of mGluR5. This receptor is involved in the regulation of glutamate neurotransmission, which plays a crucial role in synaptic plasticity and learning and memory. By blocking the activity of mGluR5, MPPEP can modulate glutamate neurotransmission and affect the function of neural circuits in the brain.
Biochemical and Physiological Effects
MPPEP has been shown to affect various biochemical and physiological processes in the brain. It has been found to reduce the release of glutamate and dopamine in the brain, which can have an impact on mood and behavior. MPPEP has also been shown to affect the function of the prefrontal cortex, which is involved in executive function and decision-making.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPPEP in lab experiments is its selectivity for mGluR5. This allows researchers to study the specific role of this receptor in various processes without affecting other receptors. However, one limitation of using MPPEP is its potential off-target effects, which can affect the interpretation of results.
Orientations Futures
There are several future directions for the study of MPPEP. One area of research is the potential therapeutic applications of MPPEP in neurological disorders such as depression, anxiety, and addiction. Another area of research is the role of mGluR5 in synaptic plasticity and learning and memory. Additionally, further studies are needed to better understand the potential off-target effects of MPPEP and to develop more selective compounds for studying mGluR5.
Méthodes De Synthèse
The synthesis of MPPEP involves the reaction of 4-methylphenol with ethyl chloroacetate to form 2-(4-methylphenoxy)ethyl acetate. This intermediate is then reacted with 2-aminoethylamine to form the final product, 2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)propanoyl]amino}ethyl)propanamide.
Applications De Recherche Scientifique
MPPEP has been used in various scientific studies, including neuropharmacology, neurobiology, and behavior studies. It has been found to have potential therapeutic applications in neurological disorders such as depression, anxiety, and addiction. MPPEP has also been used to study the role of mGluR5 in synaptic plasticity, learning, and memory.
Propriétés
Formule moléculaire |
C22H28N2O4 |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
2-(4-methylphenoxy)-N-[2-[2-(4-methylphenoxy)propanoylamino]ethyl]propanamide |
InChI |
InChI=1S/C22H28N2O4/c1-15-5-9-19(10-6-15)27-17(3)21(25)23-13-14-24-22(26)18(4)28-20-11-7-16(2)8-12-20/h5-12,17-18H,13-14H2,1-4H3,(H,23,25)(H,24,26) |
Clé InChI |
YBPKSDNJHMMWQW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NCCNC(=O)C(C)OC2=CC=C(C=C2)C |
SMILES canonique |
CC1=CC=C(C=C1)OC(C)C(=O)NCCNC(=O)C(C)OC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B250024.png)
![4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250025.png)

![1-[4-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B250029.png)
![1-[2-(2-Phenoxyethoxy)benzoyl]azepane](/img/structure/B250030.png)
![1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B250031.png)
![4-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250032.png)
![2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B250033.png)

